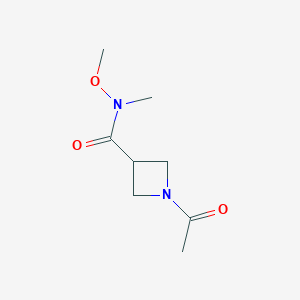

1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide

CAS No.: 1428363-72-7

Cat. No.: VC5890072

Molecular Formula: C8H14N2O3

Molecular Weight: 186.211

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1428363-72-7 |

|---|---|

| Molecular Formula | C8H14N2O3 |

| Molecular Weight | 186.211 |

| IUPAC Name | 1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide |

| Standard InChI | InChI=1S/C8H14N2O3/c1-6(11)10-4-7(5-10)8(12)9(2)13-3/h7H,4-5H2,1-3H3 |

| Standard InChI Key | KDIWBBSZFVSAQP-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CC(C1)C(=O)N(C)OC |

Introduction

Structural and Nomenclature Analysis

Core Azetidine Framework

The azetidine ring (C₃H₇N) is a strained four-membered saturated heterocycle, less common than five- or six-membered counterparts due to ring strain. The 1-acetyl and 3-carboxamide substituents introduce steric and electronic modifications that influence reactivity and stability .

Substituent Configuration

-

1-Acetyl group: An acetyl moiety (-COCH₃) at position 1 likely enhances electrophilicity at the adjacent nitrogen, facilitating further functionalization.

-

3-Carboxamide group: The N-methoxy-N-methylcarboxamide (-CON(OMe)Me) at position 3 is characteristic of Weinreb amides, which are pivotal in ketone synthesis via organometallic additions .

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

Disconnection strategies suggest two potential precursors:

-

Azetidine-3-carboxylic acid converted to the Weinreb amide, followed by N-acetylation.

-

Bromoazetidine derivatives undergoing lithiation and acylation with NMMa.

Route A: Carboxamide First, Then Acetylation

-

Azetidine-3-carboxylic acid reacts with N,O-dimethylhydroxylamine hydrochloride under peptide coupling conditions (e.g., EDCI, HOBt) to form N-methoxy-N-methylazetidine-3-carboxamide .

-

N-Acetylation: Treatment with acetyl chloride in the presence of a base (e.g., triethylamine) yields the target compound.

Route B: Direct Acylation of Lithiated Azetidine

-

Lithiation: A bromoazetidine derivative (e.g., 3-bromoazetidine) is treated with n-butyllithium at -78°C in tetrahydrofuran (THF), generating a nucleophilic azetidinyl lithium species .

-

Acylation with NMMa: The lithiated intermediate reacts with N-methoxy-N-methylacetamide, introducing the acetyl group via a nucleophilic acyl substitution mechanism .

Challenges and Optimizations

-

Ring strain: Azetidine’s small ring may hinder lithiation due to destabilization of the transition state. Lower temperatures (-90°C) and bulky ligands (e.g., (-)-sparteine) could mitigate side reactions .

-

Competing reactions: Over-acylation or ring-opening may occur. Stepwise quenching (e.g., with HCl) and controlled reagent addition are critical .

Physicochemical Properties (Predicted)

Spectral Data

-

¹H NMR: Expected signals include:

-

LC-MS: Molecular ion peak at m/z 201 [M+H]⁺.

Thermodynamic Properties

-

LogP: Estimated at 0.85 (via group contribution methods), indicating moderate hydrophobicity.

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxamide group .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

Weinreb amides are widely used to synthesize ketones, which are common motifs in bioactive molecules. For example:

-

Antiviral agents: Analogous acetylated heterocycles show activity against RNA viruses .

-

Kinase inhibitors: Azetidine derivatives are explored for their conformational restraint in binding ATP pockets .

Case Study: Analogous Compounds

The synthesis of 1-(3-isopropylphenyl)ethanone from 1-bromo-3-isopropylbenzene and NMMa achieved a 66% yield under optimized lithiation conditions . Similar protocols could be adapted for the target compound.

Comparative Reaction Data

The table below summarizes yields and conditions from analogous NMMa-mediated acylations:

| Substrate | Temperature | Reagent | Yield | Source |

|---|---|---|---|---|

| 2,2-Difluoro-1,3-benzodioxole | -78°C | n-BuLi, NMMa | 79% | |

| 1-Bromo-3-isopropylbenzene | -60°C | n-BuLi, NMMa | 66% | |

| 6-Bromo-1H-indazole | -65°C | n-BuLi, NMMa | 9% |

Future Directions

Methodological Improvements

-

Flow chemistry: Continuous lithiation-acylation could enhance reproducibility and safety.

-

Catalytic asymmetric synthesis: Chiral ligands may enable enantioselective acylation for pharmaceutical applications .

Target Validation

-

Biological screening: Prioritize assays for kinase inhibition or antiviral activity.

-

ADMET profiling: Assess permeability, metabolic stability, and toxicity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume